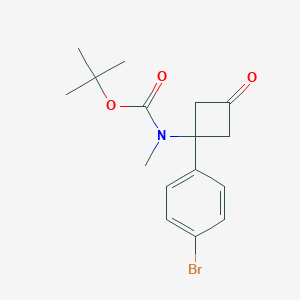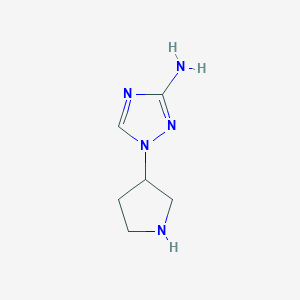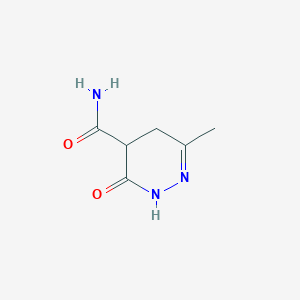
Methylhexanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylhexanimidate is a chemical compound known for its unique properties and applications in various fields It is an organic compound that belongs to the class of imidates, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylhexanimidate can be synthesized through several methods. One common synthetic route involves the reaction of hexanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylhexanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted imidates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylhexanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidate esters and amides.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: Industrial applications include its use as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which methylhexanimidate exerts its effects involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Methylhexanimidate can be compared with other similar compounds such as methylhexanamine and methylhexanoate. While all these compounds share a common hexane backbone, their functional groups differ, leading to distinct chemical and biological properties. This compound is unique in its imidate group, which imparts specific reactivity and applications not seen in its analogs.
List of Similar Compounds
Methylhexanamine: Known for its stimulant properties and use in dietary supplements.
Methylhexanoate: An ester used in flavorings and fragrances.
Hexanamide: An amide with applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
methyl hexanimidate |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6-7(8)9-2/h8H,3-6H2,1-2H3 |
InChI Key |
UFAMIARWIWLYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
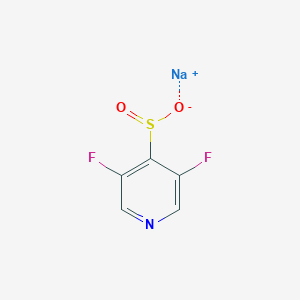
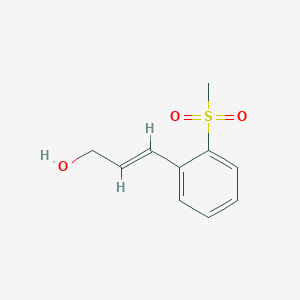
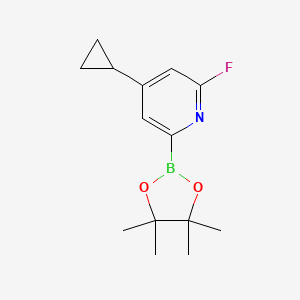
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
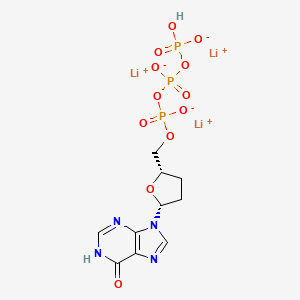
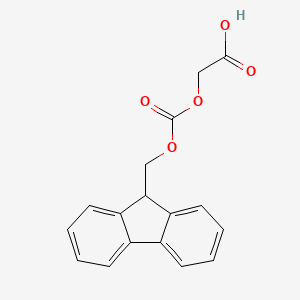
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
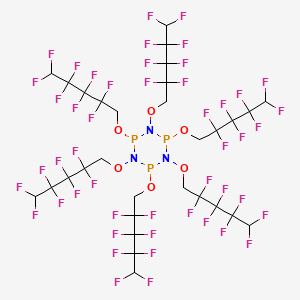
![(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13113499.png)
